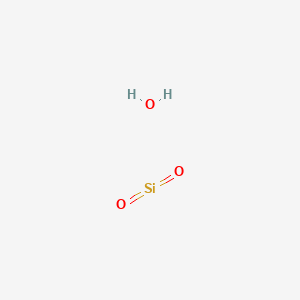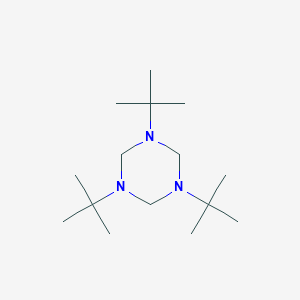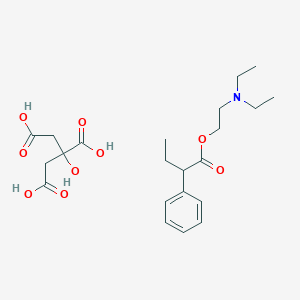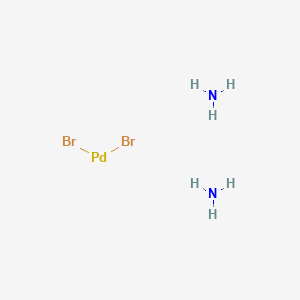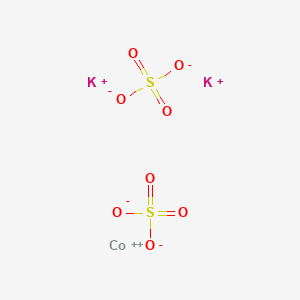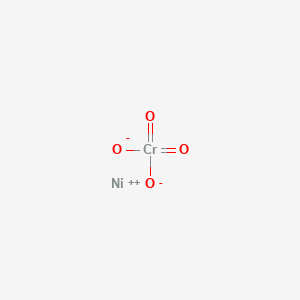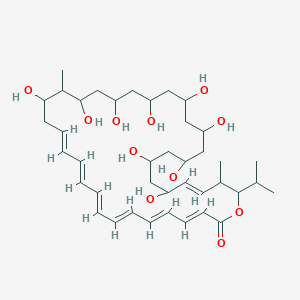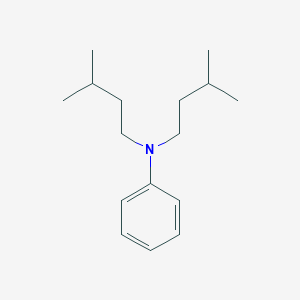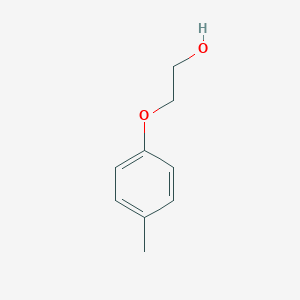
1-萘磺酸钠
描述
Synthesis Analysis
The synthesis of sodium 1-naphthalenesulfonate involves several methods, including the use of sodium hydroxide solutions to optimize the production of 2-naphthol, a process enhanced by understanding the solubilities of sodium 1-naphthalenesulfonate in various conditions (Zhao et al., 2017).
Molecular Structure Analysis
Studies on the molecular structure of sodium 1-naphthalenesulfonate reveal detailed insights into its solid-liquid equilibrium and the impact of temperature on its solubility in different solvent mixtures. These studies provide a basis for understanding its molecular behavior in various environmental conditions (Li et al., 2015).
Chemical Reactions and Properties
Research on the chemical reactions and properties of sodium 1-naphthalenesulfonate includes its role in the cleavage of phosphorus-carbon bonds and its use as a substrate for stabilizing silver nanoparticles, highlighting its potential in various chemical applications (Chou et al., 1986); (Cai et al., 2012).
Physical Properties Analysis
The physical properties of sodium 1-naphthalenesulfonate, such as its solubility in various solvent mixtures and the thermodynamics of these solutions, have been thoroughly investigated. These studies are crucial for industrial applications and for optimizing the compound's use in different chemical processes (Lu et al., 2017).
Chemical Properties Analysis
The chemical properties of sodium 1-naphthalenesulfonate, including its reactivity and interactions with other compounds, have significant implications for its use in chemical syntheses and various applications in industry and research. Studies focusing on its associativity and behavior in water contribute to a deeper understanding of its characteristics and potential uses (Yamamoto et al., 2000).
科学研究应用
溶解度和生产优化:已研究了1-萘磺酸钠在水合氢氧化钠溶液中的溶解度,从而提出了一种利用溶解度差异进行2-萘酚生产优化的新策略 (Zhao et al., 2017)。
相平衡研究:进行了涉及1-萘磺酸钠、2-萘磺酸钠和水的三元系统固液平衡研究,为理解相行为提供了宝贵数据 (Rongrong等,2014)。
热力学建模:进行了关于1-萘磺酸钠在不同溶剂混合物中的平衡溶解度和相应热力学性质的研究 (Li et al., 2015)。
有机溶剂中的溶解度:进行了1-萘磺酸钠在不同有机溶剂中的溶解度研究以及溶液混合性质的计算,为了解其在各种溶剂中的行为提供了见解 (Lu et al., 2017)。
化妆品安全评估:已对1-萘磺酸钠作为化妆品配方成分的安全性进行评估。发现其皮肤渗透性低,刺激性小,整体毒性不显著 (International journal of toxicology, 2003)。
抗菌应用:利用1-萘磺酸钠功能化还原氧化石墨烯稳定银纳米颗粒,显示出长期抗菌活性潜力,且细胞毒性较低 (Cai et al., 2012)。
界面张力研究:研究了1-萘磺酸钠对阳离子表面活性剂界面活性的影响,突出了其在水/油系统中改变界面张力的作用 (Lv et al., 2020)。
作用机制
Target of Action
Sodium 1-naphthalenesulfonate is a derivative of sulfonic acid which contains a naphthalene functional unit It has been employed as a detection reagent to investigate ion-pair high-performance liquid chromatographic retention behavior of copper (ii)-1-oxa-4,7,10,13-tetraazacyclopentadecane complex .
Mode of Action
It is known to interact with its targets to facilitate detection in high-performance liquid chromatography
Biochemical Pathways
It has been used in the resolution of dichlorophenol isomers by gas chromatography , suggesting it may interact with certain biochemical pathways involved in these processes.
Result of Action
It has been used as a detection reagent and a stationary liquid phase in chromatographic processes , suggesting it may have effects on molecular detection and separation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 1-naphthalenesulfonate. For instance, dust formation should be avoided and adequate ventilation should be ensured when handling this compound . These precautions suggest that the physical state of the compound (e.g., dust vs. liquid) and the surrounding environment (e.g., ventilation) can impact its action and efficacy.
安全和危害
Sodium 1-naphthalenesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised .
属性
IUPAC Name |
sodium;naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEHAIZHJZLEPQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042394 | |
| Record name | Sodium 1-naphthalenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-naphthalenesulfonate | |
CAS RN |
130-14-3, 1321-69-3 | |
| Record name | Sodium 1-naphthalenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium naphthalenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalenesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 1-naphthalenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium naphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium naphthalenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 1-NAPHTHALENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAI7V3C3PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes sodium 1-naphthalenesulfonate useful in nanoparticle synthesis?
A: Sodium 1-naphthalenesulfonate can be used to functionalize reduced graphene oxide (rGO), creating a stable platform for synthesizing silver nanoparticles (AgNPs). The resulting AgNP-NA-rGO hybrid demonstrates superior antibacterial activity compared to conventionally stabilized AgNPs. [] This is attributed to the enhanced stability and solubility provided by the functionalized rGO. []
Q2: How does sodium 1-naphthalenesulfonate impact the interfacial tension of oil and water?
A: Sodium 1-naphthalenesulfonate (SNS), being an organic salt, exhibits significant influence on the interfacial activity of cationic surfactants at the water/oil interface. [] Specifically, the interaction between SNS and surfactants like 1-dodecyl-3-methylimidazolium bromide (M12) leads to a significant reduction in interfacial tension. [] This effect is attributed to the combined forces of electrostatic attraction between the negatively charged sulfonate group of SNS and the positively charged headgroup of the surfactant, and π-π stacking interactions between the aromatic rings of both molecules. []
Q3: Can sodium 1-naphthalenesulfonate be used in analytical chemistry?
A: Yes, sodium 1-naphthalenesulfonate (SNS) is employed as a detection reagent in ion-pair high-performance liquid chromatography (HPLC). [] For instance, SNS facilitates the detection of the copper(II)–1-oxa-4,7,10,13-tetraazacyclopentadecane (Cu(II)–OTACP) complex using a μBondapak CN column. [] The interaction between the negatively charged SNS and the positively charged complex enables effective separation and detection. []
Q4: How does the solubility of sodium 1-naphthalenesulfonate vary in different solvents?
A: The equilibrium solubility of sodium 1-naphthalenesulfonate has been studied in various solvent systems. Research shows its solubility is affected by temperature and the presence of other salts. For instance, its solubility in binary mixtures like NaCl + water, Na2SO4 + water, and C2H5OH + water increases with increasing temperature. [] This data has been modelled using the modified Apelblat equation to understand the thermodynamic properties of its dissolution. []
Q5: What are the applications of sodium 1-naphthalenesulfonate in pesticide formulations?
A: Sodium 1-naphthalenesulfonate serves as an effective disperser in wettable powder formulations of pesticides. [] It facilitates the uniform dispersion of active ingredients, such as cyclohexyl flusulfamide and chlorothalonil, in water, ensuring efficient delivery and application of the pesticide. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




